3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide
Description
3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring three distinct structural motifs: a 1,2-oxazole core, a 4-methyl-1,3-benzothiazole substituent, and an oxolane (tetrahydrofuran) methyl group. This molecule exemplifies the importance of heterocyclic frameworks in medicinal chemistry, as these systems are known to enhance binding affinity, metabolic stability, and bioavailability . The oxolane group likely improves solubility and pharmacokinetic properties compared to non-cyclic alkyl substituents.
Properties
IUPAC Name |
3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11-5-3-7-15-16(11)19-18(25-15)21(10-13-6-4-8-23-13)17(22)14-9-12(2)20-24-14/h3,5,7,9,13H,4,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYHVKYICCKORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole intermediate, followed by the formation of the isoxazole ring. The final step involves the coupling of the tetrahydrofuran moiety to the isoxazole carboxamide.
Preparation of Benzo[d]thiazole Intermediate: This step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The benzoyl chloride is then reacted with 2-aminothiophenol to yield 4-methylbenzo[d]thiazole.
Formation of Isoxazole Ring: The isoxazole ring is synthesized by reacting 3-methyl-2-butanone with hydroxylamine hydrochloride to form 3-methylisoxazole.
Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole intermediate with the isoxazole ring and the tetrahydrofuran moiety under specific reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural Comparison of Key Analogues
Key Observations:
Substituent Diversity : The target compound’s benzothiazole and oxolane groups distinguish it from simpler analogues like 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide , which lacks fused aromatic systems .
Solubility and Stability : The oxolane group likely confers better metabolic stability than the linear alkyl chains in compounds like N,N-diethyl-3-methyl-1,2-oxazole-5-carboxamide (), which may suffer faster hepatic clearance.
Biological Activity
The compound 3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Structural Characteristics
The compound's structure features several notable components:
- Benzothiazole moiety : This heterocyclic structure is known for its diverse biological activities.
- Oxazole ring : Another heterocyclic component that contributes to the compound's pharmacological properties.
- Carboxamide functional group : This group is often linked to enhanced biological activity.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Benzothiazole moiety | Contributes to antibacterial and antifungal activity |
| Oxazole ring | Enhances interaction with biological targets |
| Carboxamide group | Linked to increased solubility and bioavailability |
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial properties. Its effectiveness has been evaluated against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.
Case Study: Antitubercular Activity
Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity. The study found that compounds similar to our target compound inhibited Mycobacterium bovis BCG effectively, suggesting a potential mechanism involving inhibition of key enzymes in fatty acid biosynthesis, such as enoyl reductase (InhA) .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. A study reported that derivatives containing oxazole and benzothiazole exhibited cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity Overview
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 3-methyl-N-(4-methyl-benzothiazol-2-yl)... | EKVX (lung cancer) | 25.1 |
| RPMI-8226 (leukemia) | 21.5 | |
| OVCAR-4 (ovarian cancer) | 28.7 |
These findings indicate a broad-spectrum anticancer activity, with selective action against specific cell lines .
The proposed mechanism of action for the biological activities of this compound involves:
- Enzyme Inhibition : Interaction with enzymes critical for bacterial cell wall synthesis and fatty acid metabolism.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells through interference with cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
